molecular formula C12H11IN4O3 B213595 N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B213595
M. Wt: 386.15 g/mol
InChI Key: MZOXSZKMMWUTCY-UHFFFAOYSA-N
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Description

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in the early 2010s and has gained popularity among researchers due to its potent effects and high affinity for the cannabinoid receptors.

Mechanism of Action

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors located on the surface of various cells in the body. Upon binding to these receptors, N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide activates various signaling pathways, leading to the modulation of neurotransmitter release, ion channel activity, and gene expression. The exact mechanism of action of N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in mood regulation, reward processing, and cognitive function. N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to have analgesic effects by modulating pain signaling pathways in the spinal cord.

Advantages and Limitations for Lab Experiments

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It has a high affinity for the cannabinoid receptors, making it a potent tool for studying the physiological and pharmacological effects of these receptors. It is also relatively stable and easy to synthesize, allowing for large-scale production and experimentation. However, there are also several limitations to using N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. Its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other cannabinoids or endocannabinoids.

Future Directions

There are several future directions for research on N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of novel therapeutic agents based on N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide and other synthetic cannabinoids. These agents could be used to treat various disorders such as chronic pain, inflammation, and anxiety. Another area of interest is the elucidation of the exact mechanism of action of N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide and its effects on various signaling pathways. This could lead to a better understanding of the physiological and pharmacological effects of the cannabinoid receptors. Additionally, further research is needed to determine the long-term effects of N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide use and its potential for abuse.

Synthesis Methods

The synthesis of N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-iodobenzonitrile with 3-nitro-4-methylbenzaldehyde in the presence of a base. The resulting product is then reacted with methylhydrazine to form the pyrazole ring. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine. The final product is purified by column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune function. N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models, making it a promising candidate for the treatment of chronic pain, inflammation, and anxiety disorders.

properties

Product Name

N-{3-nitro-4-methylphenyl}-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C12H11IN4O3

Molecular Weight

386.15 g/mol

IUPAC Name

4-iodo-1-methyl-N-(4-methyl-3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H11IN4O3/c1-7-3-4-8(5-10(7)17(19)20)14-12(18)11-9(13)6-16(2)15-11/h3-6H,1-2H3,(H,14,18)

InChI Key

MZOXSZKMMWUTCY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2I)C)[N+](=O)[O-]

Origin of Product

United States

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